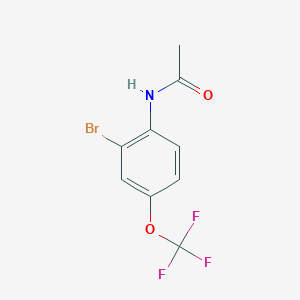

N-(2-Bromo-4-(trifluoromethoxy)phenyl)acetamide

Description

N-(2-Bromo-4-(trifluoromethoxy)phenyl)acetamide is an acetamide derivative characterized by a bromo substituent at the 2-position and a trifluoromethoxy group at the 4-position of the phenyl ring. For instance, compounds like N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide () and 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 3823-19-6, ) share similar frameworks, where halogen (Br, Cl) and electron-withdrawing groups (CF₃, CF₃O) modulate electronic and steric properties. Such substitutions are critical in pharmaceutical and agrochemical applications, influencing bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name |

N-[2-bromo-4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-5(15)14-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFDDTDGNZYFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372384 | |

| Record name | 2'-Bromo-4'-(trifluoromethoxy)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131395-29-4 | |

| Record name | 2'-Bromo-4'-(trifluoromethoxy)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4’-(trifluoromethoxy)acetanilide typically involves the bromination of 4’-(trifluoromethoxy)acetanilide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 2’ position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of 2’-Bromo-4’-(trifluoromethoxy)acetanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4’-(trifluoromethoxy)acetanilide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various substitution reactions, including nucleophilic substitutions and coupling reactions (e.g., Suzuki or Heck coupling), which are essential in developing new materials and pharmaceuticals.

Biology

- Enzyme Inhibition Studies : N-(2-Bromo-4-(trifluoromethoxy)phenyl)acetamide is used to study enzyme inhibition mechanisms. It interacts with cytochrome P450 enzymes, which are crucial in drug metabolism, potentially enhancing the metabolic stability of therapeutic agents .

- Protein-Ligand Interactions : The compound is investigated for its ability to modulate protein interactions, making it valuable in understanding disease pathways and developing targeted therapies.

Medicine

- Potential Pharmacological Properties : Research indicates that this compound may exhibit anti-inflammatory and anticancer activities. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound could have similar effects .

- Case Studies : A notable case study involved synthesizing analogs of this compound to evaluate their cytotoxicity against cancer cells. The results highlighted the importance of structural modifications in enhancing biological efficacy.

Industrial Applications

- Agrochemicals and Pharmaceuticals : The compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new materials with specific properties tailored for industrial applications.

Data Table: Overview of Biological Activities

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-(trifluoromethoxy)acetanilide involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Alkyl chains (e.g., n-butyl in compound 30) often yield higher efficiencies (82%) compared to bulkier or polar groups (e.g., thiazole sulfonamide in compound 15) due to steric and electronic challenges .

- Electronic Modulation: Trifluoromethoxy (CF₃O) and trifluoromethyl (CF₃) groups enhance electrophilicity and metabolic resistance, making them valuable in drug design. For example, N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide is noted for its research applications in medicinal chemistry .

Structural Variations and Bonding

highlights bond-length differences in N-(4-Bromophenyl)acetamide compared to chloro- and fluorophenyl analogs:

- C1–C2 bond : 1.501 Å vs. 1.53 Å in N-(4-chloro-1,3-benzothiazol-2-yl)acetamide.

- N1–C2 bond: 1.347 Å vs. 1.30 Å in N-(3-chloro-4-fluorophenyl)acetamide.

Biological Activity

N-(2-Bromo-4-(trifluoromethoxy)phenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a bromine atom and a trifluoromethoxy group attached to a phenyl ring, which significantly influences its biological interactions. The presence of these functional groups enhances its lipophilicity and binding affinity to various biological targets.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction may enhance the metabolic stability and bioavailability of drugs, making it a candidate for pharmaceutical applications .

- Anti-inflammatory and Antitumor Properties : Similar compounds have demonstrated anti-inflammatory and antitumor activities, suggesting that this compound may possess similar therapeutic effects .

In Vitro Studies

Several studies have investigated the biological activities of this compound:

- Antitumor Activity : In vitro assays have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural features have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .

- Enzyme Interaction Studies : The compound has been utilized in enzyme inhibition studies, demonstrating potential as a lead compound for developing inhibitors targeting specific enzymes involved in disease pathways .

Case Studies

A notable case study involved the synthesis and evaluation of several analogs of this compound. These analogs were assessed for their biological activity against cancer cell lines and showed varying degrees of efficacy. The study highlighted the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activity Overview

Q & A

Basic Synthesis: What are the optimal synthetic routes and critical parameters for synthesizing N-(2-Bromo-4-(trifluoromethoxy)phenyl)acetamide with high purity?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Trifluoromethoxy Introduction : Use nucleophilic aromatic substitution (SNAr) on 4-nitrophenyl precursors with trifluoromethoxide sources (e.g., AgOCF₃) under anhydrous conditions .

Bromination : Electrophilic bromination at the ortho position using Br₂/FeBr₃ or NBS in a polar aprotic solvent (e.g., DCM) at 0–25°C .

Acetamide Formation : React the brominated intermediate with acetyl chloride in the presence of a base (e.g., pyridine) or via Pd-catalyzed amidation .

Critical Parameters :

- Control reaction temperature during bromination to avoid polybromination.

- Use anhydrous conditions for trifluoromethoxy introduction to prevent hydrolysis.

- Confirm regiochemistry via NMR (¹H/¹³C) and HRMS .

Advanced Synthesis: How can regioselectivity challenges in bromination be addressed to avoid undesired byproducts?

Methodological Answer:

Regioselectivity in bromination is influenced by directing groups and steric effects:

- Directing Groups : The trifluoromethoxy group (-OCF₃) is a strong para-directing group. Bromination at the ortho position requires careful control of reaction kinetics to override inherent directing effects. Use bulky Lewis acids (e.g., Fe(OTf)₃) to favor ortho substitution .

- Protection Strategies : Temporarily protect reactive sites (e.g., using tert-butyl groups) to steer bromination to the desired position. Deprotect post-bromination .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict transition states and optimize reaction pathways .

Basic Characterization: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., integration ratios for -Br and -OCF₃ groups) .

- Mass Spectrometry : HRMS (ESI-TOF) for exact mass verification (expected m/z: 312.98 [M+H]⁺).

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) to resolve ambiguities in regiochemistry .

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .

Advanced Data Contradiction: How should researchers resolve discrepancies in reported biological activity across assays?

Methodological Answer:

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) and include positive controls (e.g., known sodium channel inhibitors) .

- Orthogonal Assays : Cross-validate using electrophysiology (patch-clamp) for ion channel activity and SPR for binding affinity .

- Meta-Analysis : Use statistical tools (e.g., R/Bioconductor) to aggregate data from multiple studies and identify outliers .

Basic Reactivity: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies (1M HCl/NaOH, 37°C, 24h). Monitor via HPLC:

- Thermal Stability : TGA/DSC analysis shows decomposition onset at 220°C. Store at -20°C in anhydrous DMSO .

Advanced Application: How can computational modeling predict this compound’s interaction with biological targets (e.g., sodium channels)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to Nav1.7 sodium channels (PDB ID: 6J8G). Focus on interactions with S4 voltage-sensor domain .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Key metrics: RMSD (<2Å) and hydrogen bond occupancy (>80%) .

- SAR Studies : Compare analogs (e.g., chloro vs. bromo derivatives) to identify critical substituents for potency .

Basic Safety: What are the recommended safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential respiratory irritation .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Mechanistic Study: What techniques elucidate the compound’s role in modulating enzymatic activity (e.g., cytochrome P450)?

Methodological Answer:

- Enzyme Assays : Use fluorogenic substrates (e.g., 7-ethoxyresorufin) to measure CYP3A4 inhibition (IC₅₀ determination) .

- Kinetic Analysis : Lineweaver-Burk plots to identify inhibition type (competitive/uncompetitive).

- Metabolite Profiling : LC-MS/MS to detect hydroxylated or demethylated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.